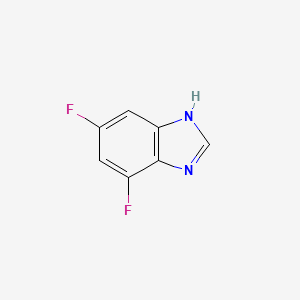

4,6-Difluorobenzimidazole

Descripción

Significance of the Benzimidazole (B57391) Scaffold in Contemporary Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation stems from its presence in a multitude of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities. doaj.orgbenthamdirect.com Its structural features, including the ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow benzimidazole derivatives to effectively bind to a diverse array of biological macromolecules. nih.gov This versatility has led to the development of numerous FDA-approved drugs containing the benzimidazole moiety for treating conditions such as hypertension, peptic ulcers, parasitic infections, and cancer. nih.govimpactfactor.org The inherent biological activity and favorable physicochemical properties of the benzimidazole nucleus make it a cornerstone in the design of new therapeutic agents. nih.govdoaj.org

Impact of Fluorination on the Electronic and Steric Characteristics of Organic Compounds

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic and steric properties, a strategy frequently employed in medicinal chemistry to optimize drug candidates. bohrium.comrsc.org Fluorine is the most electronegative element, and its presence can significantly influence a molecule's acidity, basicity, and metabolic stability. bohrium.com The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the compound's stability and bioavailability. bohrium.com

Furthermore, fluorination can modulate a molecule's lipophilicity and conformational preferences. bohrium.comresearchgate.net While the effect on lipophilicity can vary, the introduction of fluorine often leads to an increase, which can improve membrane permeability. bohrium.com From a steric perspective, although fluorine is relatively small, its presence can induce specific molecular conformations that may be more favorable for binding to a biological target. bohrium.comnumberanalytics.com These fluorine-induced perturbations in physicochemical properties provide a powerful tool for fine-tuning the pharmacological profile of a lead compound. rsc.orgrsc.org

Overview of Research Trajectories for 4,6-Difluorobenzimidazole within Academic Disciplines

Research involving this compound is being pursued across several academic disciplines, primarily driven by its potential in medicinal chemistry. Scientists are actively exploring its use as a foundational building block for the synthesis of novel pharmaceutical compounds with a range of biological activities, including antiviral, anticancer, and antifungal properties.

One significant area of investigation involves the synthesis of nucleoside analogues of this compound. These derivatives are being studied for their potential to interfere with viral replication, with some showing activity against viruses like herpes simplex virus (HSV-1), including strains resistant to conventional therapies. The mechanism is thought to involve the disruption of viral nucleoside metabolism.

In the field of bioorganic chemistry, this compound nucleoside analogues have been investigated as "universal bases" in nucleic acid research. tandfonline.comtandfonline.com These analogues can pair with all four natural nucleobases in RNA duplexes with minimal discrimination, making them valuable tools for studying nucleic acid structure and function. tandfonline.com Furthermore, the fluorescent properties of some benzimidazole derivatives make them useful as probes in biological studies to investigate enzyme activities and protein-ligand interactions. mdpi.com

The synthesis of various derivatives of this compound is also an active area of research, with studies exploring different substitution patterns on the benzimidazole core to modulate its biological activity. thieme-connect.comresearchgate.net These research efforts highlight the compound's versatility and its growing importance in the development of new therapeutic agents and research tools.

| Property | Description |

| IUPAC Name | 4,6-difluoro-1H-benzimidazole |

| Molecular Formula | C7H4F2N2 |

| Canonical SMILES | C1=C(C=C(C2=C1NC=N2)F)F |

| InChI Key | WJXRBDCSUGXMOZ-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXRBDCSUGXMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285436 | |

| Record name | 4,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-24-4 | |

| Record name | 2208-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2208-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Difluorobenzimidazole

Classical and Conventional Synthesis Approaches for 4,6-Difluorobenzimidazole

The synthesis of this compound primarily relies on established methods for benzimidazole (B57391) ring formation, adapted for fluorinated precursors. These approaches can be broadly categorized into the construction of the imidazole (B134444) ring onto a pre-existing difluorinated benzene (B151609) derivative and post-cyclization modifications.

Cyclization Reactions for Benzimidazole Core Formation

The crucial step in forming the this compound core is the cyclization reaction, which creates the fused imidazole ring. The two main strategies to achieve this are building the imidazole ring onto a difluorinated o-phenylenediamine (B120857) or performing a reductive cyclization starting from a difluorinated 2-nitroaniline (B44862).

A common and direct route to this compound involves the condensation of 3,5-difluoro-o-phenylenediamine with a one-carbon electrophile. Formic acid is a frequently used reagent for this purpose, serving as both the carbon source and the reaction solvent, typically under reflux conditions. thieme-connect.com This method provides a straightforward pathway to the unsubstituted this compound.

Another variation of this approach involves the use of diethoxymethyl acetate (B1210297) in the reaction with 3,5-difluoro-o-phenylenediamine, which also yields this compound. thieme-connect.com The general reaction is versatile and can be adapted to produce 2-substituted derivatives by employing different carboxylic acids or their equivalents.

| Starting Material | Reagent | Product | Yield | Reference |

| 3,5-Difluoro-o-phenylenediamine | Formic Acid | This compound | 40-60% | thieme-connect.com |

| 3,5-Difluoro-o-phenylenediamine | Diethoxymethyl Acetate | This compound | 28% (total) | thieme-connect.com |

Table 1. Synthesis of this compound from 3,5-Difluoro-o-phenylenediamine.

An alternative and often high-yielding strategy is the reductive cyclization of a suitably substituted 2-nitroaniline. This one-pot process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a co-reactant.

A prominent example is the reaction of 2,4-difluoro-6-nitroaniline. The nitro group is first reduced to an amino group, forming the transient 3,5-difluoro-o-phenylenediamine, which then cyclizes. thieme-connect.com Various reducing agents can be employed, including hydrogen gas with a catalyst like platinum dioxide or Raney nickel, or chemical reductants like tin in hydrochloric acid. thieme-connect.com

A facile one-pot synthesis involves the reductive cyclization of 2-nitroanilines with orthoesters in the presence of a palladium on carbon (Pd/C) catalyst. This method has been shown to be efficient for a range of benzimidazole derivatives. researchgate.net For instance, the reaction of a 2-nitroaniline with an orthoester in methanol (B129727) at room temperature, promoted by a catalytic amount of acetic acid, can afford the corresponding benzimidazole in high yields. researchgate.net

| Starting Material | Reducing Agent/Conditions | Co-reactant | Product | Yield | Reference |

| 2,4-Difluoro-6-nitroaniline | H₂, Platinum Dioxide | Diethoxymethyl Acetate | This compound | 28% (total) | thieme-connect.com |

| 2,4-Difluoro-6-nitroaniline | Raney Nickel, Hydrazine Hydrate | Formic Acid | This compound | 70-80% (reduction step) | thieme-connect.com |

| 2-Nitroanilines | Pd/C, H₂, Acetic Acid | Orthoesters | Benzimidazole derivatives | 93-94% | researchgate.net |

Table 2. Reductive Cyclization Approaches to Benzimidazoles.

Building the Imidazole Ring onto o-Phenylenediamines with Fluorine Substituents

Post-Cyclization Functionalization and Derivatization

Once the this compound core is synthesized, it can undergo further chemical transformations to introduce various functional groups, thereby expanding its chemical diversity and potential applications.

The fluorine atoms on the benzimidazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. However, in this compound itself, the fluorine atoms are not highly activated for substitution.

In related difluorinated benzimidazole precursors, such as those with a nitro group, the fluorine atom positioned para to the nitro group is readily displaced by nucleophiles. thieme-connect.com For example, reacting 1,5-difluoro-2,4-dinitrobenzene (B51812) with amines or alkoxides leads to the substitution of the fluorine at the 4-position. thieme-connect.com This strategy allows for the introduction of various substituents prior to the reduction and cyclization steps.

The benzimidazole ring system can undergo both oxidation and reduction reactions. The introduction of fluorine atoms can influence the redox potentials of the molecule. acs.orgnih.gov Cyclic voltammetry studies on fluorinated benzimidazole-substituted nitronyl nitroxides have shown that the introduction of fluorine atoms raises the first oxidation potential. acs.org Specifically, di-fluorination at the 4 and 6 positions results in a higher oxidation potential compared to the non-fluorinated analogue. acs.org

The reduction of the benzimidazole ring is less commonly explored but can lead to dihydrobenzimidazole derivatives. The specific conditions and outcomes of such reactions for this compound are not extensively documented in the reviewed literature.

Cyclization Reactions to Form Fused Heterocyclic Systems

The benzimidazole core of this compound serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These reactions are crucial for expanding the chemical space and accessing novel molecular architectures with potentially enhanced biological properties. The electron-withdrawing nature of the two fluorine atoms influences the reactivity of the benzimidazole ring, enabling selective functionalization and cyclization reactions that might not be as readily achievable with the non-fluorinated parent molecule.

One common strategy involves the reaction of a substituted benzimidazole with bifunctional reagents to build an additional ring. For instance, 2-mercapto-5,6-difluorobenzimidazole can react with aliphatic and alicyclic ketones in the presence of an acid catalyst to yield fluorinated derivatives of benz mdpi.comurfu.ruimidazo[2,1-b] Current time information in Bangalore, IN.thiazoles. researchgate.net Similarly, reaction with aromatic α-haloketones leads to the formation of 2-phenylacylthio-5,6-difluorobenzimidazoles, which can then be cyclized to the corresponding benz mdpi.comurfu.ruimidazo[2,1-b] Current time information in Bangalore, IN.thiazoles using acetic anhydride (B1165640) and pyridine. researchgate.net

Another approach to fused systems is through visible-light-promoted radical cyclization. beilstein-journals.org This method has been successfully employed to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org The reaction utilizes benzimidazoles bearing unactivated alkenes, which undergo cyclization in the presence of a suitable radical initiator. beilstein-journals.org This technique offers an eco-friendly pathway to novel fused imidazoles without the need for metal catalysts or harsh reagents. beilstein-journals.org

Furthermore, 1,3-dipolar cycloaddition reactions of benzimidazolium N-ylides derived from fluorinated benzimidazoles provide a route to highly substituted pyrroles. lew.ro These reactions typically involve the in-situ generation of the ylide from the corresponding benzimidazolium salt, which then reacts with a dipolarophile, such as an electron-deficient alkyne, to form the fused pyrrole (B145914) ring. lew.ro

The synthesis of various fused imidazole ring systems, including purines and xanthines, can also be achieved through the cyclocondensation of (hetero)aromatic ortho-diamines with aldehydes, promoted by agents like chlorotrimethylsilane. organic-chemistry.org This general methodology can be adapted for the synthesis of complex heterocyclic structures derived from this compound.

Advanced and Sustainable Synthetic Techniques for this compound Derivatives

In recent years, the development of advanced and sustainable synthetic methods has revolutionized the preparation of complex organic molecules, including derivatives of this compound. These techniques aim to improve efficiency, reduce waste, and provide access to novel compounds that are difficult to synthesize using traditional methods.

Chemoenzymatic Synthesis Protocols for Nucleoside Analogs

Chemoenzymatic synthesis has emerged as a powerful tool for the preparation of nucleoside analogs of this compound, which are of significant interest for their potential antiviral activities. mdpi.comthieme-connect.com This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

A key enzyme in this process is purine (B94841) nucleoside phosphorylase (PNP), particularly recombinant E. coli PNP, which catalyzes the transglycosylation reaction. mdpi.comthieme-connect.com In this reaction, a sugar donor, such as a ribose or deoxyribose derivative, is transferred to the this compound base. thieme-connect.com This method has been successfully used to synthesize a variety of ribo- and 2'-deoxyribonucleosides of this compound and its 5-substituted derivatives with high yields, often ranging from 60-90%. thieme-connect.comresearchgate.net

The enzymatic approach offers several advantages, including mild reaction conditions and high regioselectivity, although the formation of N3-regioisomers has been observed in some cases. thieme-connect.com Research has also explored the synthesis of 3'-deoxyribosides and 2'-deoxy-2'-fluoro-β-d-arabinofuranosyl benzimidazoles using this chemoenzymatic strategy. mdpi.comurfu.ru However, the yields for the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides are generally lower (40-55%) compared to their ribo- and 2'-deoxyribo counterparts. urfu.ruresearchgate.net It is noteworthy that enzymatic arabinosylation of 4,6-disubstituted benzimidazoles has proven to be challenging, as 1-(β-d-arabinofuranosyl)benzimidazole acts as an inhibitor of PNP. urfu.ruresearchgate.net

Table 1: Chemoenzymatic Synthesis of this compound Nucleoside Analogs

| Product Type | Enzyme | Sugar Donor | Yield (%) | Reference |

|---|---|---|---|---|

| Ribo- and 2'-Deoxyribonucleosides | Recombinant E. coli PNP | Ribose or Deoxyribose donors | 60-90 | thieme-connect.com |

| 3'-Deoxyribosides | Recombinant E. coli PNP | 3'-Deoxyinosine | - | mdpi.com |

| 2'-Deoxy-2'-fluoro-β-d-arabinofuranosyl nucleosides | Purine nucleoside phosphorylase | - | 40-55 | urfu.ru |

Solid-Phase Synthesis Methodologies for Scaffold Construction

Solid-phase synthesis offers a high-throughput approach for the construction of libraries of this compound derivatives. acs.org This methodology involves attaching the starting material to a solid support (resin) and carrying out the subsequent reactions in a stepwise manner, with purification achieved by simple washing steps. acs.org

One strategy for the solid-phase synthesis of benzimidazoles involves the monoalkylation of an o-phenylenediamine on a resin-bound bromoacetamide. acs.org The resulting resin-bound diamine can then be cyclized with various aldehydes to afford the solid-supported benzimidazole. acs.org Cleavage from the resin yields the final benzimidazole product in good yields. acs.org This method allows for the introduction of diversity at different positions of the benzimidazole scaffold. acs.org

A modified solid-phase method has also been adapted for the synthesis of 5,6-difluoro-1H-benzimidazole-2-thiol. In this approach, the diamine is immobilized on Wang resin, followed by cyclocondensation with carbon disulfide (CS₂). Fluorination can then be achieved on-resin before the final product is cleaved from the support. This technique is suitable for gram-scale production and typically yields products with high purity (≥98% by HPLC).

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has become an increasingly popular technique for accelerating organic reactions, including the synthesis of benzimidazole derivatives. jocpr.comderpharmachemica.comscispace.com Microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. jocpr.comresearchgate.net

The application of microwave heating is particularly beneficial for the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids, which is a fundamental step in benzimidazole synthesis. jocpr.comscispace.comresearchgate.net For example, the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes has been efficiently carried out under microwave irradiation. researchgate.net In some cases, the reaction can be completed in as little as 80-90 seconds. researchgate.net

Microwave-assisted synthesis has also been employed for the preparation of more complex benzimidazole-containing structures. For instance, the synthesis of biphenyl (B1667301) carbonyl piperazine-carrying benzimidazole derivatives has been achieved using microwave irradiation, significantly shortening the reaction time. derpharmachemica.com The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. jocpr.comumich.edu

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. umich.eduichem.md Several one-pot procedures have been developed for the synthesis of benzimidazole derivatives.

A common one-pot approach involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. umich.edunih.gov For example, a solvent-free, one-pot synthesis of benzimidazole derivatives has been achieved by grinding a mixture of an o-phenylenediamine and an organic acid or aldehyde, followed by heating. umich.edu This method is operationally simple and provides moderate to high yields of the desired products. umich.edu

The use of catalysts can further enhance the efficiency of one-pot syntheses. Lanthanum chloride has been employed as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes under mild, room temperature conditions. nih.gov Another example is the use of a reusable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation for the condensation of o-phenylenediamines and aromatic aldehydes, which offers the advantages of short reaction times and high isolated yields. ichem.md Reductive cyclization of 2-nitroanilines with orthoesters in a one-pot manner has also been reported for the synthesis of fluorine-containing benzimidazoles. researchgate.net

Reactivity Profiles and Mechanistic Studies of 4,6 Difluorobenzimidazole

Investigation of Electrophilic and Nucleophilic Reactivity at the Benzimidazole (B57391) Moiety

The benzimidazole scaffold possesses a rich and varied reactivity profile, characterized by distinct sites for both electrophilic and nucleophilic attack. chemicalbook.com The introduction of two fluorine atoms at the 4 and 6 positions introduces strong inductive and mesomeric effects that alter this inherent reactivity.

Electrophilic Reactivity:

In the parent benzimidazole molecule, the benzene (B151609) portion of the ring is electron-rich and thus susceptible to electrophilic substitution reactions, with positions 4, 5, 6, and 7 being potential sites of attack. chemicalbook.com However, the two fluorine atoms in 4,6-difluorobenzimidazole are powerful electron-withdrawing groups. This deactivating effect reduces the electron density of the benzene ring, making electrophilic aromatic substitution significantly more challenging compared to the non-fluorinated parent compound. Any electrophilic attack would be directed to the remaining C5 and C7 positions, though requiring harsh reaction conditions.

The nitrogen atoms of the imidazole (B134444) ring also exhibit reactivity towards electrophiles. The N1 nitrogen is pyrrole-like and can be deprotonated to form an anion, while the N3 nitrogen is pyridine-like and can be protonated or alkylated. chemicalbook.com The electron-withdrawing nature of the fluorine atoms decreases the basicity of the benzimidazole ring system, making protonation at N3 less favorable. ambeed.com However, alkylation and acylation at the N1 position, often after deprotonation with a suitable base, remain viable pathways for functionalization.

Nucleophilic Reactivity:

The C2 position of the benzimidazole ring is electron-deficient and thus the primary site for nucleophilic substitution, particularly when a suitable leaving group is present. chemicalbook.comlongdom.org This reactivity can be enhanced by N-alkylation, which prevents the formation of the unreactive N-anion. ijdrt.com For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. ijdrt.com In the case of this compound, the electron-withdrawing fluorine atoms would further increase the electrophilicity of the C2 carbon, making it even more susceptible to nucleophilic attack, assuming a leaving group is present at that position.

Furthermore, the fluorine atoms themselves can potentially act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation and harsh conditions. The presence of the fused imidazole ring and the specific positioning of the fluorine atoms would influence the feasibility and regiochemistry of such reactions. Intramolecular SNAr reactions involving a nitro group activated by a benzimidazole ring have been reported, highlighting the potential for such transformations within this heterocyclic system. acs.org

The acidic nature of the N-H proton in benzimidazoles (pKa ≈ 12.8 for the parent compound) is another key aspect of its reactivity. wikipedia.org The introduction of fluorine atoms is expected to increase the acidity of the N-H proton, making deprotonation easier. acs.org This facilitates reactions involving the benzimidazolide (B1237168) anion, which can act as a potent nucleophile.

| Reaction Type | Expected Reactivity of this compound | Influencing Factors |

| Electrophilic Aromatic Substitution | Significantly reduced compared to benzimidazole. | Strong deactivating effect of two fluorine atoms. |

| N-Alkylation/N-Acylation | Feasible, primarily at the N1 position after deprotonation. | Increased N-H acidity due to fluorine atoms. |

| Nucleophilic Substitution at C2 | Enhanced (with a suitable leaving group). | Increased electrophilicity of C2 due to fluorine atoms. |

| Nucleophilic Aromatic Substitution | Possible under forcing conditions (F as leaving group). | Activation by electron-withdrawing groups. |

Regioselective Control in Chemical Modifications

Regioselectivity is a critical consideration in the functionalization of unsymmetrical benzimidazoles like the 4,6-difluoro derivative. Due to the tautomerism of the N-H proton between N1 and N3, direct substitution can lead to mixtures of regioisomers.

In the case of N-substitution (e.g., alkylation or arylation), the two nitrogen atoms are electronically distinct due to the unsymmetrical substitution on the benzene ring, but the rapid tautomerization in solution often leads to a mixture of 1,4-difluoro and 1,7-difluoro isomers upon reaction. Achieving regioselective N-substitution typically requires multi-step strategies, such as directed synthesis from a pre-functionalized o-phenylenediamine (B120857) or the use of directing groups. Cascade palladium-catalyzed reactions have been developed for the regiocontrolled synthesis of N-arylbenzimidazoles, which could be applicable to fluorinated analogues. nih.gov

For electrophilic substitution on the benzene ring , the directing effects of both the fluorine atoms and the fused imidazole ring must be considered. The fluorine atoms are ortho-, para-directing but strongly deactivating. The imidazole moiety's directing influence is more complex. In acidic media, where the imidazole ring is protonated, it becomes strongly deactivating. In neutral or basic conditions, the situation is less straightforward. However, given the strong deactivation by the two fluorine atoms, electrophilic substitution on the carbocyclic ring is expected to be difficult and would likely occur at the C5 or C7 position, away from the fluorine substituents.

For nucleophilic substitution , the C2 position is the most reactive site. acs.org If other positions on the benzene ring were substituted with potential leaving groups, the regioselectivity of their displacement would be governed by the combined electronic effects of the fluorine atoms and the imidazole ring.

| Modification Type | Potential Regioisomers | Strategies for Control |

| N-Alkylation/Arylation | 1,4-Difluoro and 1,7-Difluoro isomers | Pre-functionalized starting materials, directing groups, cascade catalysis. nih.govnih.gov |

| Electrophilic Substitution | C5 and C7 substitution | Control of reaction conditions (less effective due to strong deactivation). |

| Nucleophilic Substitution | Primarily at C2 (if substituted) | Inherent reactivity of the benzimidazole core. acs.org |

Derivatization Strategies for Tuning Reactivity and Selectivity

The reactivity and selectivity of this compound can be precisely tuned through various derivatization strategies. These modifications can alter the electronic properties of the ring system, block reactive sites, or introduce new functional handles for subsequent transformations.

One of the most common strategies is the installation of a substituent at the N1 position . Introducing an alkyl or aryl group not only prevents tautomerism, thus simplifying subsequent regiochemical outcomes, but also enhances the reactivity of the C2 position towards nucleophiles by preventing the formation of the unreactive conjugate base. longdom.orgijdrt.com Furthermore, the choice of the N1-substituent can introduce steric bulk to direct reactions at other positions or can contain additional functional groups for further chemistry.

Another key strategy involves modification at the C2 position . The introduction of a thiol, amine, or hydroxymethyl group at C2 provides a versatile handle for a wide range of transformations. For example, a 2-thiol derivative can be oxidized to form disulfides or serve as a nucleophile in various reactions. The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been reported, providing a precursor for further functionalization. mdpi.com

| Derivatization Site | Purpose | Example Transformation |

| N1-position | Block tautomerism, enhance C2 reactivity, introduce functionality. | Alkylation with alkyl halides, Arylation via cross-coupling. nih.gov |

| C2-position | Introduce versatile functional groups. | Synthesis of 2-thiol, 2-amino, or 2-hydroxymethyl derivatives. mdpi.com |

| Benzene Ring | Introduce directing groups or additional functionality (challenging). | Lithiation followed by quenching with an electrophile (potential route). |

Analysis of Reaction Mechanisms and Intermediates

The reaction mechanisms involving this compound are governed by the fundamental principles of heterocyclic and aromatic chemistry, modulated by the electronic influence of the fluorine atoms.

Electrophilic Substitution: The mechanism for electrophilic attack on the benzene ring would proceed through a standard SEAr pathway, involving the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The high energy of this intermediate, destabilized by the electron-withdrawing fluorine atoms, accounts for the low reactivity of the system towards this type of reaction.

Nucleophilic Substitution at C2: When a leaving group is present at the C2 position, nucleophilic substitution likely proceeds through an addition-elimination mechanism. The nucleophile attacks the electrophilic C2 carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group restores the aromaticity of the imidazole ring. The rate of this process is enhanced by the electron-withdrawing fluorine atoms, which stabilize the negatively charged intermediate.

N-Alkylation: The mechanism of N-alkylation typically involves the initial deprotonation of the N-H group by a base to form the corresponding benzimidazolide anion. This highly nucleophilic anion then attacks the alkylating agent (e.g., an alkyl halide) in a standard SN2 reaction.

Synthesis: The most common synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. wikipedia.org For this compound, this would involve the reaction of 3,5-difluoro-1,2-phenylenediamine with formic acid or a derivative. The mechanism proceeds via the initial formation of an N-acyl intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product.

A study on the synthesis of a this compound nucleoside analogue for biological evaluation confirms the viability of constructing this specific fluorinated core. nih.gov

Applications in Medicinal and Biological Chemistry

Broad-Spectrum Biological Activities of 4,6-Difluorobenzimidazole and its Analogs

The unique physicochemical properties conferred by the fluorine atoms at the 4 and 6 positions of the benzimidazole (B57391) ring, such as enhanced metabolic stability and lipophilicity, make this scaffold a valuable candidate for pharmaceutical development. The biological activity is often attributed to its ability to mimic natural purines, thereby interacting with nucleic acids and enzymes involved in their metabolism.

Antiviral Efficacy and Associated Mechanisms

Derivatives of this compound have shown notable antiviral properties, particularly against herpesviruses.

Research has demonstrated that derivatives of this compound can effectively inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1). Studies have shown that these compounds can suppress the cytopathic effect of HSV-1 at low concentrations. The proposed mechanism of this antiviral action involves the interference with viral nucleoside metabolism. Specifically, certain ribo- and deoxyribonucleoside derivatives of this compound act as substrates for the enzyme purine (B94841) nucleoside phosphorylase (PNP) in transglycosylation reactions, thereby disrupting viral processes.

Notably, nucleoside analogs of this compound have demonstrated efficacy against both wild-type HSV-1 strains and those resistant to conventional antiviral drugs like acyclovir. mdpi.comnih.gov For instance, 2-amino-5,6-difluoro-benzimidazole riboside has exhibited selective antiviral activity against wild-type HSV-1, as well as against strains resistant to acyclovir, cidofovir, and foscarnet. nih.govajptr.com Similarly, 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole has shown significant activity against both a reference strain of HSV-1 and an acyclovir-resistant strain. mdpi.com

The therapeutic potential of an antiviral compound is often assessed by its selectivity index (SI), which is the ratio of its cytotoxic concentration to its effective antiviral concentration. A higher SI value indicates greater selectivity for the virus-infected cells.

Specific derivatives of this compound have demonstrated promising SI values. For example, 2-amino-5,6-difluoro-benzimidazole riboside was found to have a selectivity index greater than 32 against a wild strain of HSV-1, as well as against resistant strains. nih.govuran.ru Another derivative, 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole, exhibited an SI of 12.00. mdpi.comresearchgate.net These findings underscore the potential of these compounds for treating herpes infections, particularly in cases where resistance to current therapies is a concern. nih.govymerdigital.com

| Compound | Virus Strain(s) | IC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | HSV-1 (L2 and ACV-resistant) | 250.92 | 12.00 | mdpi.comresearchgate.netresearchgate.netsciprofiles.com |

| 2-Amino-5,6-difluoro-benzimidazole riboside | HSV-1 (wild strain and ACV/CDV/FOS-resistant) | - | >32 | nih.govuran.ru |

ACV: Acyclovir, CDV: Cidofovir, FOS: Foscarnet. IC₅₀ (50% inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Inhibition of Viral Replication Cycles (e.g., Herpes Simplex Virus Type 1, Human Cytomegalovirus)

Anticancer and Antiproliferative Potentials

The benzimidazole scaffold is a well-established pharmacophore in anticancer drug discovery, and fluorinated derivatives, including those of this compound, have been investigated for their antiproliferative activities. acgpubs.org

The anticancer effects of benzimidazole derivatives are often attributed to their interaction with various cellular targets crucial for cancer cell growth and survival. As mimics of natural purine nucleobases, they can interfere with nucleic acid synthesis and function. The mechanisms of action for the broader class of benzimidazole compounds include the induction of apoptosis and inhibition of cell proliferation.

Specific molecular targets have been identified for some benzimidazole derivatives. For instance, they can act as DNA alkylating agents or inhibitors of tubulin polymerization, a process essential for cell division. acgpubs.org More specifically, a difluorobenzimidazole derivative has been identified as a key component of a selective inhibitor of cyclin-dependent kinase 12 (CDK12), with an IC₅₀ of 22 nM. nih.gov This suggests that the difluorobenzimidazole moiety is crucial for enhancing the selectivity of the compound for CDK12, a potential target in cancer therapy. nih.gov Other potential mechanisms include the inhibition of specific kinases and disruption of protein-protein interactions.

Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have shown that modifications to the benzimidazole core can significantly enhance antitumor activity, with some derivatives exhibiting IC₅₀ values lower than established chemotherapeutic agents.

A study on a series of fluoro-substituted benzimidazole derivatives demonstrated significant antiproliferative activity against a panel of cancer cell lines. acgpubs.org The cytotoxic effects of these compounds were found to be dose-dependent. jksus.org For example, certain fluoro-substituted benzimidazoles showed potent activity against A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver) cancer cell lines, with some compounds exhibiting high selectivity towards cancer cells over normal human cells. acgpubs.org

| Cell Line | Cancer Type | IC₅₀ (µM) Range for Fluoro-substituted Benzimidazoles | Reference(s) |

| A549 | Lung Carcinoma | 0.354 - 15.80 | acgpubs.orgjksus.org |

| A498 | Kidney Carcinoma | 0.354 - 0.377 | acgpubs.org |

| HeLa | Cervical Carcinoma | 0.188 - 0.354 | acgpubs.org |

| A375 | Melanoma | 0.177 - 0.377 | acgpubs.org |

| HepG2 | Liver Carcinoma | 0.177 - 15.58 | acgpubs.orgjksus.org |

| MCF-7 | Breast Carcinoma | - | jksus.orgnih.gov |

| DU-145 | Prostate Carcinoma | - | nih.gov |

| DLD-1 | Colorectal Carcinoma | - | jksus.org |

IC₅₀ (50% inhibitory concentration) represents the concentration of a compound that causes a 50% inhibition of cancer cell growth in vitro. The ranges are compiled from studies on various fluoro-substituted benzimidazole derivatives, not exclusively 4,6-difluoro analogs.

Interaction with Cellular Targets for Growth Inhibition

Antimicrobial and Antifungal Investigations

The benzimidazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. The introduction of fluorine atoms at the 4th and 6th positions of the benzimidazole ring can significantly influence the compound's antimicrobial and antifungal profiles.

Derivatives of this compound have been investigated for their potential as antibacterial agents. For instance, a series of [1,2,4-triazolyl]phenyl-substituted 4,6-difluorobenzimidazoles demonstrated promising antimicrobial properties, particularly those with electronegative substituents. nih.govtandfonline.com These compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, are significant clinical threats due to rising drug resistance. nih.gov The development of novel antibacterial agents is crucial. While specific minimum inhibitory concentration (MIC) data for this compound itself against a wide range of these pathogens is not extensively detailed in the provided search results, the focus has been on its derivatives. For example, benzimidazole-1,2,3-triazole conjugates have shown selective activity against Moraxella catarrhalis. nih.gov The antibacterial activity of such compounds is often attributed to their ability to interact with bacterial DNA and enzymes, disrupting essential cellular processes. nih.gov

Table 1: Investigated Bacterial Pathogens

| Gram Type | Species | Clinical Relevance |

|---|---|---|

| Gram-Positive | Staphylococcus aureus (including MRSA) | Common cause of skin, respiratory, and bloodstream infections. nih.govnih.govmdpi.com |

| Gram-Positive | Enterococcus faecalis | Associated with urinary tract infections and endocarditis. nih.gov |

| Gram-Negative | Escherichia coli | Can cause a variety of infections, including gastrointestinal and urinary tract infections. nih.govnih.govmdpi.com |

| Gram-Negative | Pseudomonas aeruginosa | A frequent cause of hospital-acquired infections, particularly in immunocompromised individuals. nih.govnih.govsemanticscholar.org |

| Gram-Negative | Acinetobacter baumannii | Known for its multidrug resistance and role in hospital-acquired infections. nih.gov |

| Gram-Negative | Klebsiella pneumoniae | A significant cause of pneumonia and bloodstream infections. nih.gov |

| Gram-Negative | Moraxella catarrhalis | A common cause of respiratory tract infections. nih.gov |

The benzimidazole scaffold is also a key component in several antifungal drugs. cymitquimica.comquestjournals.org Derivatives of this compound have been explored for their activity against various fungal strains. The antifungal activity of benzimidazole derivatives often stems from their ability to interfere with fungal-specific cellular processes. For example, some benzimidazole compounds are known to inhibit fungal microtubule assembly.

Studies have evaluated the antifungal efficacy of compounds derived from this compound against clinically relevant fungal pathogens such as Candida albicans and Aspergillus brasiliensis. nih.govsemanticscholar.org Candida albicans is a common cause of opportunistic fungal infections in humans, while Aspergillus brasiliensis is used as a standard test organism in antifungal studies. The fluorination at the 4 and 6 positions can enhance the lipophilicity and stability of the molecule, potentially leading to improved penetration of the fungal cell wall and membrane and enhanced antifungal activity.

Table 2: Investigated Fungal Strains

| Fungal Strain | Clinical Significance |

|---|---|

| Candida albicans | A major cause of opportunistic fungal infections (candidiasis). nih.govsemanticscholar.org |

| Aspergillus brasiliensis | A type of mold used in testing the efficacy of fungicides. nih.gov |

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Molecular Interactions and Application as Biological Probes

The unique properties of this compound make it a valuable tool for studying molecular interactions in biological systems. The fluorine atoms can participate in various non-covalent interactions, influencing binding affinity and selectivity.

The strength of the interaction between a ligand (like a drug candidate) and its biological target is a critical determinant of its therapeutic effect. mdpi.com this compound and its derivatives serve as molecular probes to investigate these binding affinities. The fluorine atoms can enhance binding affinity and selectivity for specific enzymes and receptors. Computational methods, such as molecular docking, are often employed to predict the binding modes and affinities of these compounds to their targets. For example, studies have shown that fluorination patterns on the benzimidazole core can influence binding to kinase ATP pockets through enhanced electronegativity and hydrophobic interactions. The selectivity of a compound for its intended target over other proteins is crucial for minimizing off-target effects. nih.gov

This compound can be used to modulate the activity of various enzymes. By binding to the active site or allosteric sites of an enzyme, it can either inhibit or enhance its catalytic function. This makes it a useful tool for studying enzyme mechanisms and for the development of enzyme inhibitors.

Furthermore, this compound and its derivatives can be employed to study and potentially disrupt protein-protein interactions (PPIs). PPIs are fundamental to most cellular processes, and their dysregulation is often implicated in disease. ajwilsonresearch.comnih.gov Developing molecules that can modulate PPIs is a significant challenge in drug discovery. The benzimidazole scaffold is considered a "privileged substructure" that can be useful in the design of PPI inhibitors. nih.gov

The biological activity of this compound is also attributed to its interactions with nucleic acids (DNA and RNA) and enzymes involved in their metabolism, such as polymerases. It can act as a purine analogue, competing with natural nucleobases and thereby inhibiting the synthesis of bacterial nucleic acids and proteins. This interaction can affect bacterial growth and survival. The ability of benzimidazole derivatives to bind to the minor groove of the DNA double helix is a well-documented mechanism of action for some antimicrobial and anticancer agents. Furthermore, these compounds can interfere with the function of DNA-directed RNA polymerases, which are essential for gene transcription. nih.govbiorxiv.org

Interactions with Nucleic Acids and Polymerase Enzymes

Role as Universal Nucleobase Analogs in Ribozymes

Researchers have synthesized and incorporated this compound into ribozyme sequences to assess its impact on catalytic activity. nih.gov In one study, this compound was chemically incorporated as a universal nucleobase analog into a hammerhead ribozyme sequence, which has been explored for its anti-HIV potential. nih.gov The substitution of a natural nucleoside with the this compound analog resulted in only a minor decrease in the ribozyme's catalytic activity. nih.gov This suggests that the analog can occupy a position within the ribozyme structure without severely compromising its catalytic function, a desirable characteristic for a universal base.

The kinetic parameters of ribozymes containing such modifications are crucial for understanding their enzymatic efficiency. While specific data for this compound-substituted ribozymes is part of a broader study, the research group reported the kinetics for a similar monosubstituted ribozyme containing 2,4-difluorobenzene. nih.gov

Table 1: Kinetic Parameters of a Hammerhead Ribozyme with a Universal Nucleobase Analog

| Modified Nucleobase | K_m (nM⁻¹) | k_cat (min⁻¹) |

|---|---|---|

| 2,4-Difluorobenzene | 309 | 2.91 x 10⁻³ |

Data from a study on fluoro-modified universal nucleobases in hammerhead ribozymes. nih.gov

The development of phosphoramidite (B1245037) chemistry has facilitated the incorporation of such modified bases into RNA sequences. The synthesis of 1'-deoxy-1'-(4,6-difluoro-1H-benzimidazol-1-yl)-beta-D-ribofuranose (4,6 DFBI) as a phosphoramidite building block enables its precise placement within an oligonucleotide chain for these studies. researchgate.net

Substrate Properties for Purine Nucleoside Phosphorylase (PNP) in Transglycosylation Reactions

Purine nucleoside phosphorylase (PNP) is an enzyme that plays a key role in the purine salvage pathway by catalyzing the reversible phosphorolysis of purine nucleosides. This enzymatic activity can be harnessed for the synthesis of novel nucleoside analogs through a process called transglycosylation, where the glycosyl group is transferred from a donor nucleoside to an acceptor base.

Studies have demonstrated that this compound and its derivatives are effective substrates for recombinant E. coli purine nucleoside phosphorylase. thieme-connect.com A series of 4,6-difluorobenzimidazoles with various substituents at the 5-position were all successfully used as acceptors in PNP-catalyzed transglycosylation reactions to produce both ribo- and 2'-deoxyribonucleosides. thieme-connect.com These enzymatic syntheses are notable for their high efficiency, with reported yields ranging from 60% to 90%. thieme-connect.com

The ability of this compound to act as an acceptor base in these reactions underscores its utility in chemoenzymatic synthesis, providing a pathway to novel fluorinated nucleoside analogs. These analogs are of interest for their potential therapeutic properties.

Table 2: Efficacy of 4,6-Difluorobenzimidazoles in PNP-Catalyzed Transglycosylation

| Substrate Type | Enzyme | Reaction Type | Outcome | Reported Yields |

|---|---|---|---|---|

| This compound derivatives | Recombinant E. coli Purine Nucleoside Phosphorylase (PNP) | Transglycosylation | Synthesis of ribo- and 2'-deoxyribonucleosides | 60-90% thieme-connect.com |

This enzymatic approach is a powerful method for generating libraries of modified nucleosides for biological screening. thieme-connect.comresearchgate.net

Recognition and Polymerization by Human DNA Primase

Human DNA primase is a critical enzyme responsible for synthesizing short RNA primers, which are necessary to initiate DNA replication. The fidelity of this process is essential for genomic stability. To understand the mechanism of nucleotide selection by primase, researchers have utilized nucleotide triphosphates (NTPs) containing unnatural bases, including this compound.

Studies on both human and herpes simplex virus 1 primase have revealed a striking resistance to polymerizing NTPs containing this compound, despite the base having a shape that is nearly identical to natural purine bases. nih.govacs.orgresearchgate.net While the enzyme can bind these analogs, it strongly discriminates against their incorporation into a growing primer chain. acs.orgresearchgate.net

The primary reason for this discrimination is the requirement for the formation of Watson-Crick hydrogen bonds between the incoming NTP and the template DNA strand. nih.gov this compound lacks the specific hydrogen bond donor and acceptor groups found in natural purines (adenine and guanine) that are necessary to form a stable base pair with their cognate pyrimidines (thymine and cytosine). Human primase relies on these specific hydrogen bonding patterns to distinguish between correct and incorrect nucleotides for polymerization. nih.gov

This finding is significant because it highlights a key difference between DNA primase and some DNA polymerases, which can be more permissive in incorporating unnatural base analogs. The research indicates that for human primase, geometric shape mimicry is not sufficient for polymerization; the precise hydrogen-bonding capability is a crucial checkpoint. nih.govacs.org

Table 3: Interaction of Unnatural Base Analogs with Human DNA Primase

| Unnatural Base Analog | Key Feature | Polymerization by Human Primase | Rationale for Outcome |

|---|---|---|---|

| This compound | Shape mimic of natural purines | No nih.govacs.org | Lacks the ability to form Watson-Crick hydrogen bonds. nih.gov |

| 4-Aminobenzimidazole | Shape mimic of natural purines | No nih.govacs.org | Can only form one Watson-Crick hydrogen bond. nih.gov |

| 5- and 6-(Trifluoromethyl)benzimidazole | Different shape from natural bases | No nih.govacs.org | Lacks appropriate hydrogen-bonding groups. |

| 2-Fluoroadenine, 2-Chloroadenine, 3-Deazaadenine, Hypoxanthine | Capable of forming Watson-Crick H-bonds | Yes nih.gov | Possess the necessary hydrogen-bonding groups for base pairing. nih.gov |

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The modular nature of MOFs allows for the rational design of materials with tailored properties for applications such as gas storage and separation. ntu.edu.sgthermofisher.com Derivatives of 4,6-difluorobenzimidazole have been successfully employed as ligands in the synthesis of novel MOFs, particularly those exhibiting dynamic or "flexible" behavior.

Derivatives of this compound, such as 2-methyl-5,6-difluorobenzimidazole, have been integrated into the structure of known MOFs through a multivariate or mixed-linker approach. rsc.orgnavus.io This strategy involves the solvothermal synthesis where a mixture of the original ligand (e.g., benzimidazole) and the modified difluoro-derivative is reacted with a metal salt, such as cadmium perchlorate (B79767) (Cd(ClO₄)₂·xH₂O), in a solvent like N,N-dimethylformamide (DMF). researchgate.netscilit.comrsc.org

This process results in a multivariate framework where the fluorinated ligand is randomly incorporated into the crystalline lattice. For instance, the framework sod-Cd(benzimidazolate)₂ (known as CdIF-13) was modified by incorporating 2-methyl-5,6-difluorobenzimidazolate, yielding a new material with the formula sod-Cd(benzimidazolate)₁.₈₇(2-methyl-5,6-difluorobenzimidazolate)₀.₁₃. rsc.org This demonstrates that the difluorobenzimidazole core can be successfully used as a structural component in the creation of complex, porous crystalline materials. navus.io

The incorporation of fluorinated benzimidazole (B57391) ligands has a significant impact on the properties of flexible MOFs. These frameworks can undergo a reversible phase transition from a low-porosity "closed" state to a high-porosity "open" state, which is often triggered by an external stimulus like gas pressure. researchgate.net This results in a characteristic "step-shaped" adsorption isotherm, which is highly desirable for gas storage applications as it allows for large amounts of gas to be stored and released over a small pressure range. researchgate.netrsc.org

The introduction of 2-methyl-5,6-difluorobenzimidazole into the CdIF-13 framework was shown to intuitively tune the phase change behavior. rsc.org The resulting multivariate framework exhibited a considerably reduced stepped adsorption threshold pressure for hydrogen (H₂) gas while maintaining the desirable adsorption profile and capacity of the parent framework. rsc.org This modification is attributed to the influence of the fluorine atoms on the inter-linker interactions that stabilize the closed phase of the framework. navus.io The ability to modulate the framework's flexibility and gas uptake pressure through fluorination highlights a powerful strategy for designing materials tailored for specific gas storage and delivery conditions, particularly for weakly adsorbing gases like hydrogen. rsc.org

Table 1: Hydrogen Adsorption Properties of a Multivariate MOF Incorporating a this compound Derivative

| Framework | Temperature (K) | Saturation Pressure (bar) | Hysteresis Closing Pressure (bar) | Usable H₂ Capacity (% of total) |

|---|---|---|---|---|

| sod-Cd(benzimidazolate)₁.₈₇(2-methyl-5,6-difluorobenzimidazolate)₀.₁₃ | 77 | < 50 | 5 | 85-92% |

| sod-Cd(benzimidazolate)₁.₈₇(2-methyl-5,6-difluorobenzimidazolate)₀.₁₃ | 87 | 90 | 30 | 85-92% |

This table summarizes the enhanced hydrogen adsorption performance of a multivariate MOF containing a difluorobenzimidazole ligand, as reported in studies. rsc.org

Integration of this compound into Porous Crystalline Materials

Incorporation into Coordination Complexes and Functional Materials

Transition metal complexes are compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. ntu.edu.sg this compound and its derivatives serve as effective ligands in the synthesis of coordination complexes, particularly with transition metals like iridium(III). The resulting complexes often exhibit interesting photophysical and electronic properties, making them candidates for a range of functional materials.

Derivatives of this compound have been specifically used in the design of cyclometalated iridium(III) complexes. navus.ionavus.ionavus.io In these complexes, the benzimidazole-based ligand coordinates to the iridium center through both a nitrogen and a carbon atom, forming a stable chelate ring. rsc.org The synthesis typically involves reacting a dimeric iridium precursor, such as [Ir(C^N)₂Cl]₂, with the benzimidazole ligand. rsc.org

The presence of the electron-withdrawing fluorine atoms on the benzimidazole ring significantly influences the electronic structure of the complex. researchgate.net This modification can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov Such tuning of the electronic properties is crucial for designing complexes with specific functions, as it affects their absorption, emission, and redox characteristics. rsc.org For example, N-benzyl-2-aryl-5,6-difluorobenzimidazole has been synthesized for use in iridium(III) complexes to study their resulting properties. navus.ionavus.io Beyond iridium, benzimidazole derivatives are also widely used as ligands for other transition metals like rhodium, ruthenium, copper, and zinc to create complexes with diverse geometries and potential applications. rsc.orgnih.gov

The unique electronic properties stemming from the difluoro-substitution make this compound an attractive component for materials with specific optical and electronic functions. osti.gov Iridium(III) complexes containing benzimidazole-type ligands are well-known for their outstanding photophysical properties, particularly their strong phosphorescence, which makes them highly suitable for applications such as emitters in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). rsc.org

The luminescence of these complexes arises from metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. researchgate.netrsc.org The introduction of fluorine atoms onto the benzimidazole ligand can modulate these transitions. For instance, electron-withdrawing fluorine groups can affect the photoluminescence (PL) and electroluminescence (ECL) efficiencies of the complex. researchgate.net The ability to tune the emission color and efficiency by modifying the ligands is a key aspect of developing new materials for displays and lighting. nih.gov Recent studies have also revealed that some iridium(III) complexes can exhibit thermally activated delayed fluorescence (TADF), an additional radiative decay pathway that can enhance luminescence efficiency. rsc.orgchemrxiv.org

Table 2: Representative Photophysical and Electrochemical Data for Iridium(III) Complexes with Phenyl-Benzimidazole Type Ligands

| Complex Type | Absorption Range (nm) | Max Emission Wavelength (nm) | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|---|---|

| (C^N)₂Ir(ancillary) | 260 - 450 | 537 - 600 | 1.13 - 1.28 | -1.80 - -1.92 |

This table provides typical ranges for the photophysical and electrochemical properties of cyclometalated iridium(III) complexes containing substituted benzimidazole ligands, based on data from related systems. researchgate.netnih.gov The specific values for a this compound complex would depend on the full ligand set and complex structure.

Iridium(III) complexes featuring benzimidazole-based ligands are being explored as photosensitizers, which are molecules that can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon exposure to light. nih.govnih.gov This property is the foundation for their use in applications like photodynamic therapy and forms the basis for their potential as singlet oxygen sensors. scilit.comnih.gov

A singlet oxygen sensor typically operates by having a component that reacts specifically with ¹O₂. scientificarchives.comaatbio.com In the case of a luminescent complex, this reaction can alter its photophysical properties, such as quenching or enhancing its fluorescence or phosphorescence, providing a detectable signal. nih.gov While direct research on this compound for this specific application is limited, the known ability of related iridium(III)-benzimidazole complexes to photogenerate ¹O₂ suggests their potential in this area. nih.gov The design of such a sensor would involve creating a complex where the luminescence is modulated by the presence of singlet oxygen. The high luminescence quantum yields and tunable properties of iridium complexes make them promising candidates for developing sensitive and selective optical sensors for this highly reactive species. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Theoretical Studies

Structural Elucidation via Advanced Spectroscopic Techniques

A suite of spectroscopic methods is employed to build a detailed picture of the 4,6-difluorobenzimidazole molecule. Each technique offers unique insights into its molecular framework and characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Fluorine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atoms. biophysics.org The chemical shifts of the fluorine nuclei in this compound are indicative of the electron-withdrawing nature of the fluorine atoms and their position on the benzene (B151609) ring. The negligible natural abundance of fluorine in biological systems makes ¹⁹F NMR an excellent method for studying the interactions of fluorinated compounds like this compound with biological macromolecules, as there is no background interference. core.ac.uk

Proton NMR provides information about the hydrogen atoms in the molecule. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern of the benzene ring. nih.gov The imidazole (B134444) N-H proton also gives a characteristic signal. The coupling between neighboring proton and fluorine nuclei (JFH) can further aid in the assignment of signals and provide structural information. core.ac.uk

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | Varies | Multiplet | JFH |

| ¹⁹F | Varies | Multiplet | JFH |

| ¹³C | Varies | Multiplet | JCF |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and other experimental conditions. The data presented is generalized.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the IR spectrum reveals characteristic absorption bands that can be assigned to specific bond vibrations.

Key vibrational modes include:

N-H stretch: Typically observed in the region of 3200-3500 cm⁻¹.

C-H stretch (aromatic): Usually found around 3000-3100 cm⁻¹.

C=N and C=C stretching: These appear in the 1400-1650 cm⁻¹ region and are characteristic of the benzimidazole (B57391) ring system.

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ range are indicative of the carbon-fluorine bonds.

The position and intensity of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the fluorine substituents. uomustansiriyah.edu.iqksu.edu.sa

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| C=N and C=C Stretch | 1400-1650 |

| C-F Stretch | 1100-1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scienceready.com.au In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. neu.edu.tr

Electron impact ionization often causes the molecule to fragment in a predictable manner. libretexts.org Analysis of the mass-to-charge ratio (m/z) of these fragments can help to confirm the structure of the parent molecule. savemyexams.com For this compound, common fragmentation pathways may involve the loss of small molecules like HCN or HF from the parent ion.

| Ion | m/z (Predicted) | Description |

| [C₇H₄F₂N₂]⁺ | 154.03 | Molecular Ion |

| [C₆H₃F₂N]⁺ | 127.02 | Loss of HCN |

| [C₇H₅FN₂]⁺ | 136.04 | Loss of F |

Note: The predicted m/z values are based on the most common isotopes.

X-ray Diffraction Analysis for Crystalline and Molecular Structures

X-ray diffraction studies can reveal how the molecules pack in the crystal lattice and can identify intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group. rsc.org The crystal structure provides a solid-state conformation of the molecule, which is invaluable for understanding its physical properties and for computational modeling.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-F). |

| Bond Angles | Angles between adjacent bonds. |

Fluorescence Spectroscopy in Biological and Material Science Contexts

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. edinst.com It involves exciting a molecule with light of a specific wavelength and then detecting the emitted light at a longer wavelength. nih.gov

While the intrinsic fluorescence of this compound itself may be modest, its derivatives are often designed to be fluorescent probes. The fluorination can enhance properties like photostability and quantum yield. In biological contexts, these fluorescent derivatives can be used to monitor interactions with proteins or nucleic acids. mdpi.com In materials science, they can be incorporated into polymers or other materials to act as sensors or emitters. horiba.com The excitation and emission maxima are key parameters determined in these studies.

| Parameter | Description |

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule to a higher electronic state. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground electronic state. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, a measure of the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound.

Theoretical calculations can predict NMR chemical shifts, vibrational frequencies for IR spectroscopy, and electronic transitions relevant to UV-visible and fluorescence spectroscopy. These predictions can aid in the interpretation of experimental spectra. Furthermore, computational models can be used to study the molecule's reactivity, intermolecular interactions, and potential binding modes with biological targets. uq.edu.au

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, a cornerstone of modern computational chemistry, are instrumental in predicting the electronic structure and reactivity of molecules like this compound. northwestern.edu These methods, rooted in the principles of quantum mechanics, solve the Schrödinger equation for a given molecule to determine its wavefunction and energy. northwestern.edu From these fundamental properties, a wealth of information can be derived, including the molecule's geometry, electronic energy levels, and electrical properties such as dipole moment and polarizability. northwestern.edu

For benzimidazole derivatives, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to explore their electronic structures and optoelectronic properties. nih.gov Such studies can reveal key parameters that influence the efficiency of these molecules in optoelectronic applications. nih.gov The goal of these theoretical explorations is to build a comprehensive understanding of the structure-property relationships that govern the behavior of these compounds. nih.gov

The reactivity of benzimidazole compounds can also be predicted using these computational strategies. For instance, in the case of 2-(cyanomethyl)-4,5-difluorobenzimidazole, DFT calculations can model the charge distribution within the molecule to predict its reactivity in various chemical reactions, such as nucleophilic and electrophilic substitutions. The electron-withdrawing nature of substituents can direct where chemical modifications are most likely to occur on the benzimidazole core.

A variety of quantum chemical software packages, such as Gaussian, GAMESS, and AMS, are available to perform these calculations. researchgate.net These programs implement a range of theoretical methods, from semi-empirical approaches to more rigorous ab initio calculations, allowing researchers to choose the level of theory that best suits their research needs and computational resources. researchgate.netrsc.org

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| Electronic Energy | The total energy of the electrons in the molecule. | Determines molecular stability and is crucial for calculating reaction energies. |

| Molecular Orbitals | The spatial distribution of electrons in the molecule. | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals information about chemical bonding and the distribution of charge within the molecule. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and the solubility of the compound. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. researchgate.net By simulating the physical movements of atoms and molecules, MD provides detailed insights into conformational changes and intermolecular interactions that are often difficult to capture experimentally. researchgate.netlongdom.org These simulations are particularly valuable for studying flexible molecules and their interactions within complex biological systems. researchgate.net

The core of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. longdom.org Widely used force fields include AMBER, CHARMM, and GROMOS. longdom.org The simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over a specified period. researchgate.net

MD simulations are instrumental in performing conformational analysis, which involves identifying the different spatial arrangements (conformations) a molecule can adopt and determining their relative populations and lifetimes. mdpi.com For flexible molecules, this analysis can reveal the dominant conformations and the energetic barriers between them. mdpi.com Visualization software is often used in conjunction with MD simulations to animate the molecular motions and analyze conformational changes at an atomic level. longdom.orgeg.org

In the context of drug design, MD simulations can be used to study the binding of a ligand, such as a this compound derivative, to its biological target, like a protein or enzyme. researchgate.net These simulations can elucidate the binding mode, calculate the binding free energy, and identify key interactions that contribute to the stability of the complex. nih.gov

Table 2: Applications of Molecular Dynamics Simulations

| Application | Description | Insights Gained |

| Conformational Analysis | Exploring the different spatial arrangements of a molecule. | Identification of stable conformers, their populations, and the dynamics of conformational changes. mdpi.com |

| Binding Free Energy Calculation | Determining the strength of the interaction between a ligand and its receptor. | Prediction of binding affinity and the relative potency of different compounds. nih.gov |

| Protein-Ligand Docking | Predicting the preferred orientation of a ligand when it binds to a receptor. | Understanding the binding mode and identifying key intermolecular interactions. researchgate.net |

| Flexibility Analysis | Studying the dynamic fluctuations of a molecule or a protein-ligand complex. | Revealing the flexibility of different regions of a molecule and its impact on function. researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Pathways and Catalysis

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the mechanisms of chemical reactions and the principles of catalysis. numberanalytics.comuci.edu DFT provides a balance between computational cost and accuracy, making it suitable for studying complex chemical systems. uci.edu The theory is based on the principle that the energy of a molecule can be determined from its electron density. numberanalytics.com

DFT calculations are widely used to map out the potential energy surface of a reaction, allowing for the identification of reactants, products, transition states, and intermediates. numberanalytics.commdpi.com By calculating the energies of these species, researchers can determine the activation energy of a reaction, which is a key factor in determining its rate. numberanalytics.com This information is crucial for understanding reaction mechanisms and for designing more efficient synthetic routes. researchgate.net

In the field of catalysis, DFT is used to elucidate how a catalyst influences a chemical reaction. numberanalytics.com By modeling the interaction between the catalyst and the reactants, DFT can provide insights into the catalytic cycle, identify the active site of the catalyst, and explain how the catalyst lowers the activation energy of the reaction. numberanalytics.comqub.ac.uk This knowledge is vital for the development of new and improved catalysts for a wide range of industrial applications. uci.edu

For benzimidazole derivatives, DFT studies can be employed to investigate their role in various chemical transformations. For example, DFT could be used to model the reaction pathway of a this compound-containing catalyst in a specific organic reaction, providing a detailed understanding of the catalytic mechanism at the molecular level. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Substitution Pattern on Biological Efficacy and Selectivity

The presence and position of fluorine atoms on the benzimidazole (B57391) ring profoundly influence the biological activity of its derivatives. The 4,6-difluoro substitution pattern, in particular, has been shown to enhance the therapeutic potential of various compounds, primarily by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.

Research has demonstrated that derivatives of 4,6-difluorobenzimidazole exhibit significant antiviral, anticancer, and antifungal properties. The electron-withdrawing nature of the fluorine atoms alters the electron density of the benzimidazole ring system, which can enhance interactions with biological macromolecules like enzymes and nucleic acids.